5-Hydroxyuridine
Overview
Description
5-Hydroxyuridine is a modified nucleoside derived from uridine, where the hydrogen at position 5 of the uracil ring is substituted by a hydroxy group . This compound is a member of the class of uridines and is known for its role in the modification of transfer RNA (tRNA) in bacteria . It is involved in enhancing translational fidelity by the ribosome, making it a significant molecule in the field of molecular biology .
Biochemical Analysis
Biochemical Properties
5-Hydroxyuridine interacts with various enzymes and proteins. It is a ubiquitous modification of the wobble position of bacterial tRNA . The hydroxylation of uridine to form this compound is the initial step of xo 5 U synthesis, mediated by distinct TrhP- and TrhO-dependent pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing translational fidelity by the ribosome . It facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The last step in the biosynthesis of cmo 5 U from this compound involves the unique metabolite carboxy S -adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The hydroxylation of uridine to form this compound, which is the initial step of xo 5 U synthesis, is mediated by distinct TrhP- and TrhO-dependent pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyuridine can be achieved through various chemical reactions. One common method involves the hydroxylation of uridine at the C5 position. This can be done using specific enzymes or chemical reagents that facilitate the hydroxylation process . For instance, the Mannich reaction, hydroxymethylation, and the Morita-Baylis-Hillman reaction are some of the useful methods for synthesizing chemically-modified uridines .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce high yields of this compound through the modification of their tRNA . These bacteria are cultured under controlled conditions to optimize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 5-methoxyuridine and 5-oxyacetyluridine . These derivatives have unique properties and applications in different fields.
Scientific Research Applications
5-Hydroxyuridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a precursor for the synthesis of other modified nucleosides and nucleotides.
Biology: In molecular biology, this compound is crucial for studying tRNA modifications and their impact on translational fidelity.
Medicine: The compound is explored for its potential therapeutic applications, including its role in anticancer treatments and antiviral therapies.
Mechanism of Action
The mechanism of action of 5-Hydroxyuridine involves its incorporation into tRNA, where it modifies the wobble position of the anticodon . This modification enhances the base-pairing specificity during translation, thereby improving the accuracy of protein synthesis . The molecular targets include the tRNA molecules, and the pathways involved are primarily related to the translational machinery of the cell .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyuridine
- 5-Oxyacetyluridine
- 5-Carboxymethoxyuridine
- 5-Methoxycarbonylmethoxyuridine
Uniqueness
5-Hydroxyuridine is unique due to its specific hydroxylation at the C5 position, which imparts distinct chemical and biological properties. Unlike its derivatives, this compound is directly involved in enhancing translational fidelity by modifying the wobble position of tRNA . This makes it a valuable compound for studying the mechanisms of translation and for developing therapeutic agents targeting the translational machinery.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXBKZJFLRLCM-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914856 | |
Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-77-7 | |
Record name | 5-Hydroxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []
- NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []
- UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []
- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []
ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.
ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:
ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:
- Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []
- Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]
- Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]
- Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []
ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:
- Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]
- Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]
- Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.